Biochemical Potency Comparison: RIPA-56 Demonstrates 14-Fold to >24,000-Fold Superior RIPK1 Inhibition vs Necrostatin-1 Analogs
RIPA-56 exhibits an IC₅₀ of 13 nM against RIPK1 in biochemical assays, representing a 14-fold improvement in potency compared to Necrostatin-1 (Nec-1, EC₅₀ = 182 nM in RIPK1 inhibition assays) and a 38-fold improvement over Nec-1 in cellular necroptosis inhibition (EC₅₀ = 490-494 nM) [1]. Compared to the optimized analog Necrostatin-1s (Nec-1s or 7-Cl-O-Nec-1), which exhibits an IC₅₀ of 206-754 nM against RIPK1, RIPA-56 is 16-fold to 58-fold more potent . This potency advantage is maintained in cellular contexts, where RIPA-56 inhibits Z-VAD-FMK-induced necrosis in HT-29 cells with an EC₅₀ of 28 nM [2].
| Evidence Dimension | RIPK1 inhibitory potency (IC₅₀ / EC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 13 nM (biochemical RIPK1); EC₅₀ = 28 nM (HT-29 necrosis) |
| Comparator Or Baseline | Nec-1: EC₅₀ = 182 nM (RIPK1), EC₅₀ = 490-494 nM (necroptosis); Nec-1s: IC₅₀ = 206-754 nM (RIPK1) |
| Quantified Difference | RIPA-56 is 14-fold more potent than Nec-1 (13 nM vs 182 nM) and 16-58-fold more potent than Nec-1s (13 nM vs 206-754 nM) at RIPK1 |
| Conditions | In vitro biochemical RIPK1 enzymatic activity assay; cellular necroptosis assay in HT-29 or Jurkat cells |
Why This Matters
Substantially higher potency enables lower working concentrations in cellular and in vivo assays, reducing solvent toxicity and minimizing compound precipitation artifacts, while also providing a wider dynamic range for dose-response studies.
- [1] Ren Y, Su Y, Sun L, et al. Discovery of a Highly Potent, Selective, and Metabolically Stable Inhibitor of Receptor-Interacting Protein 1 (RIP1) for the Treatment of Systemic Inflammatory Response Syndrome. J Med Chem. 2017;60(3):972-986. View Source
- [2] Bertin Bioreagent. RIPA-56 Product Overview. CAT N°: 33431. View Source
